

An In-depth Technical Guide to 5-Decynedial: Structure, Properties, and Proposed Synthesis

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Compound of Interest

Compound Name: 5-Decynedial

Cat. No.: B15409218

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Disclaimer: **5-Decynedial** is not a commercially available or extensively studied compound. This guide is based on predicted properties derived from its chemical structure and data from related known compounds. The experimental protocols provided are proposed methodologies for its synthesis and characterization.

Introduction

5-Decynedial is a difunctional organic molecule featuring a ten-carbon chain with a triple bond located at the fifth carbon (an internal alkyne) and aldehyde groups at both termini. Its structure suggests potential for a variety of chemical transformations, making it a hypothetical building block in organic synthesis, particularly for the construction of complex molecules, polymers, and macrocycles. This document provides a technical overview of its predicted chemical structure and properties, a proposed synthetic route, and general experimental protocols for its characterization.

Chemical Structure and Predicted Properties

The structure of **5-Decynedial** is defined by a C₁₀ backbone with aldehyde functionalities at C₁ and C₁₀, and a carbon-carbon triple bond between C₅ and C₆.

Predicted Chemical Properties:

Property	Predicted Value
Molecular Formula	C10H14O2
Molecular Weight	166.22 g/mol
Appearance	Expected to be a colorless to pale yellow liquid
Boiling Point	Estimated to be higher than 5-decyne (177 °C) due to polar aldehyde groups. [1] [2]
Solubility	Likely soluble in organic solvents like ethers, esters, and chlorinated hydrocarbons. Sparingly soluble in water.
Reactivity	The molecule possesses two reactive sites: the alkyne and the two aldehyde groups. The alkyne can undergo reactions such as hydrogenation, hydration, and halogenation. The aldehyde groups are susceptible to oxidation, reduction, and nucleophilic attack.

Spectroscopic Signatures for Characterization:

The characterization of **5-Decynedial** would rely on standard spectroscopic methods.

Spectroscopic Method	Expected Signature
^1H NMR	A distinctive signal for the aldehydic protons (R-CHO) is expected around δ 9.5-10 ppm.[2][3] Protons on carbons adjacent to the aldehydes and the alkyne would show characteristic chemical shifts.
^{13}C NMR	The carbonyl carbons of the aldehyde groups would appear in the downfield region of the spectrum, typically between δ 190-215 ppm.[4] The sp-hybridized carbons of the alkyne would be found in the range of δ 65-90 ppm.
IR Spectroscopy	A strong, sharp absorption band for the C=O stretch of the aldehyde is expected between 1720-1740 cm^{-1} . [2][5] The internal alkyne $\text{C}\equiv\text{C}$ stretch would likely show a weak absorption around 2100-2260 cm^{-1} . Aldehydes also exhibit characteristic C-H stretching vibrations around 2700-2900 cm^{-1} . [5]
Mass Spectrometry	The molecular ion peak (M^+) would be observed at $m/z = 166.22$. Characteristic fragmentation patterns for aldehydes, such as α -cleavage, would be expected. [3][5]

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to **5-Decynedial** involves the oxidation of the corresponding diol, 5-decyne-1,10-diol. This precursor is a known compound and can be synthesized through various established methods.

Experimental Protocol: Oxidation of 5-Decyne-1,10-diol to **5-Decynedial**

This protocol describes a general procedure using Pyridinium Chlorochromate (PCC), a common oxidizing agent for converting primary alcohols to aldehydes.

Materials:

- 5-decyne-1,10-diol
- Pyridinium Chlorochromate (PCC)
- Anhydrous dichloromethane (DCM)
- Silica gel
- Celatom® or Florisil®
- Anhydrous sodium sulfate
- Diethyl ether

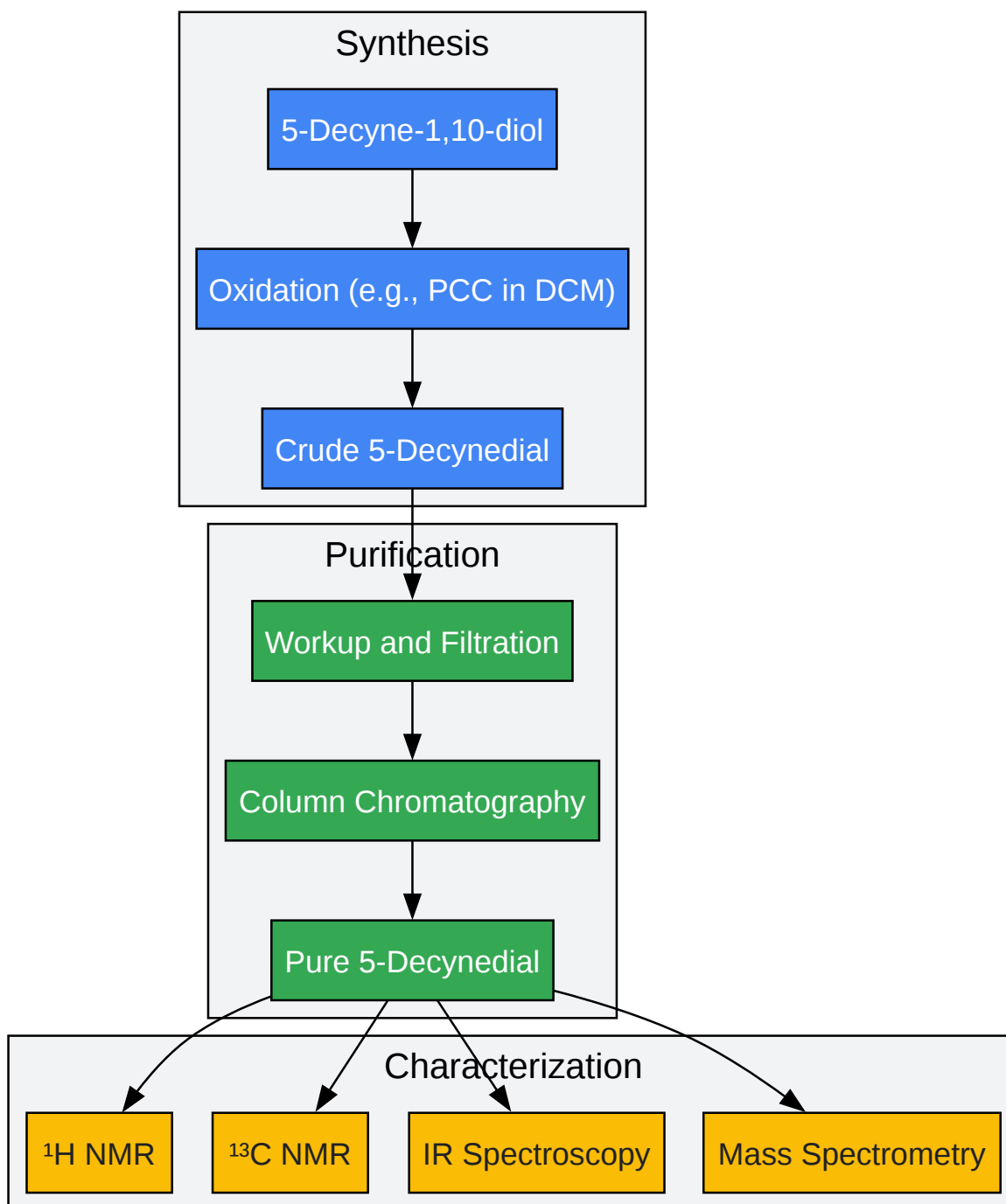
Procedure:

- **Reaction Setup:** A dry, round-bottom flask equipped with a magnetic stir bar is charged with a solution of 5-decyne-1,10-diol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Oxidant:** Pyridinium chlorochromate (approximately 2.2 equivalents) is added to the solution in one portion. The mixture is stirred vigorously at room temperature.
- **Monitoring the Reaction:** The progress of the reaction is monitored by thin-layer chromatography (TLC) to observe the disappearance of the starting diol and the appearance of the product, **5-Decynedial**.
- **Workup:** Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel and Celatom® or Florisil® to remove the chromium salts. The filter cake is washed with additional diethyl ether.
- **Purification:** The combined organic filtrates are concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **5-Decynedial**.
- **Characterization:** The structure and purity of the final product are confirmed using ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the proposed synthesis and subsequent characterization of **5-Decynedial**.

Workflow for 5-Decynedial Synthesis and Characterization

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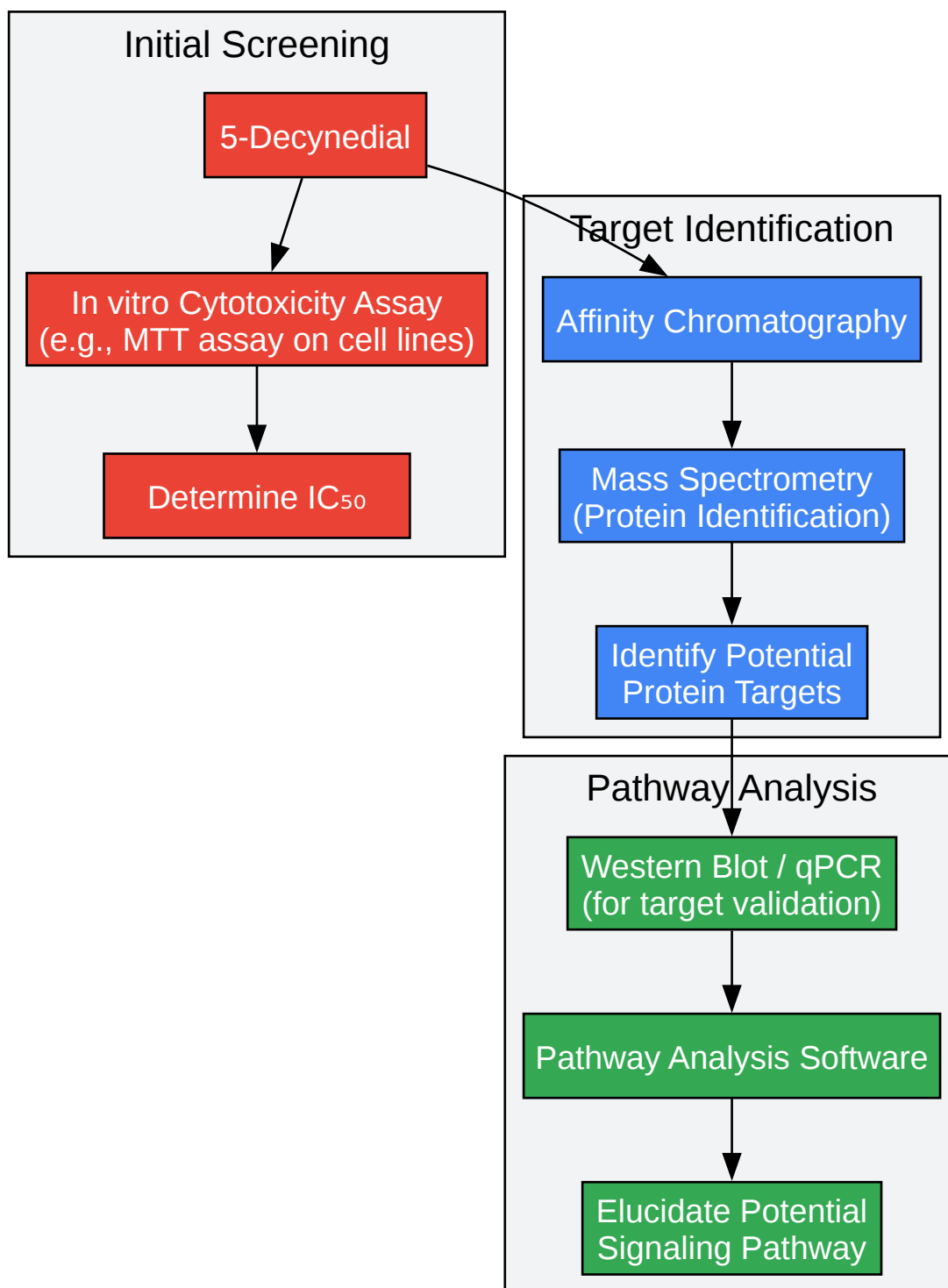
Caption: A logical workflow for the synthesis and characterization of **5-Decynedial**.

Potential Signaling Pathways and Biological Applications

Currently, there is no published literature describing the involvement of **5-Decynedial** in any biological signaling pathways or its use in drug development. Its bifunctional nature, with two reactive aldehyde groups, suggests it could potentially act as a cross-linking agent for proteins or other biomolecules. However, aldehydes are generally reactive and can be cytotoxic, which would be a consideration for any potential biological application. Further research would be required to investigate its biological activity and safety profile.

The following diagram illustrates a hypothetical experimental workflow to screen for the biological activity of a novel compound like **5-Decynedial**.

Hypothetical Workflow for Biological Activity Screening

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Caption: A hypothetical workflow for screening the biological activity of **5-Decynedial**.

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